6-Propylpyridin-2-amine
Overview
Description
6-Propylpyridin-2-amine is an organic compound that belongs to the family of amines . It has a molecular formula of C8H12N2 .
Molecular Structure Analysis
The molecular structure of 6-Propylpyridin-2-amine consists of a pyridine ring with an amine (-NH2) group at the 2-position and a propyl group at the 6-position . The molecular weight is 136.19 g/mol .Physical And Chemical Properties Analysis
6-Propylpyridin-2-amine has a molecular weight of 136.19 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2. It also has a rotatable bond count of 2 .Scientific Research Applications
Pharmacology: Drug Development
6-Propylpyridin-2-amine: is a compound that has potential applications in the development of new pharmaceuticals. Its structure can be utilized to create molecules that interact with various biological targets. For instance, derivatives of this compound may act as enzyme inhibitors or receptor agonists/antagonists, which can lead to the development of new medications for diseases such as cancer, hypertension, or neurological disorders .
Material Science: Advanced Material Synthesis
In material science, 6-Propylpyridin-2-amine can be used to synthesize novel materials with specific properties. It can serve as a precursor for conducting polymers or as a ligand in metal-organic frameworks (MOFs), which are used for gas storage, separation technologies, or catalysis .
Chemical Synthesis: Organic Synthesis Intermediate
This compound is valuable in organic synthesis as an intermediate. It can be used to construct complex molecules through various chemical reactions, including coupling reactions and as a building block for heterocyclic compounds that are prevalent in many organic molecules .
Biochemistry: Metabolic Pathway Studies
6-Propylpyridin-2-amine: can be used in biochemical research to study metabolic pathways. It may serve as a substrate or inhibitor in enzymatic reactions, helping to elucidate the mechanisms of metabolic processes and the role of similar compounds in living organisms .
Environmental Science: Pollution Remediation
In environmental science, derivatives of 6-Propylpyridin-2-amine could be explored for their ability to remediate pollutants. They might be used to bind heavy metals or organic pollutants, aiding in the cleanup of contaminated sites .
Analytical Chemistry: Chromatography and Spectroscopy
This compound can also play a role in analytical chemistry as a standard or reagent in chromatographic methods and spectroscopic analysis. It can help in the quantification and qualification of samples in research and industrial applications .
Agricultural Science: Plant Growth and Protection
Lastly, in agricultural science, 6-Propylpyridin-2-amine and its derivatives could be investigated for their use as biostimulants to enhance plant growth, improve crop yield, and protect against pests and diseases .
Future Directions
While specific future directions for 6-Propylpyridin-2-amine are not mentioned in the available literature, therapeutic peptides are a unique class of pharmaceutical agents that have seen great progress in the last decade . This suggests potential future directions for research into similar compounds.
Mechanism of Action
Target of Action
6-Propylpyridin-2-amine is a pyrimidinamine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Biochemical Pathways
Pyrimidines, including 6-Propylpyridin-2-amine, are essential for many different biochemical processes involving storage and transfer of genetic information . They are necessary to maintain cellular fundamental functions such as DNA and RNA biosynthesis . Dysfunction of pyrimidine metabolism is closely related to cancer progression .
Result of Action
Pyrimidinamine derivatives are known to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators, which can lead to a reduction in inflammation .
properties
IUPAC Name |
6-propylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-2-4-7-5-3-6-8(9)10-7/h3,5-6H,2,4H2,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRTXRTVJTWITJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC(=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90194801 | |
Record name | 6-Propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Propylpyridin-2-amine | |
CAS RN |
41995-29-3 | |
Record name | 6-Propyl-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=41995-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Propylpyridin-2-amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041995293 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Propylpyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90194801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-propylpyridin-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.539 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 6-Propyl-2-pyridinamine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VHR4LXX6KC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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